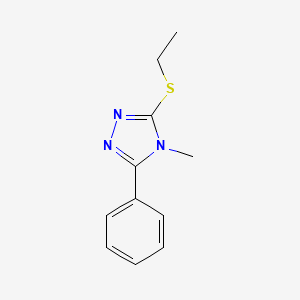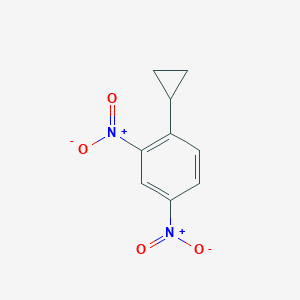
N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Vue d'ensemble
Description
N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, also known as N-TDTC, is a synthetic compound that has recently been studied for its potential applications in scientific research. N-TDTC has a wide range of biological activities, such as anti-inflammatory, antifungal, and antibacterial activities. This compound is also known to have antioxidant properties and has been used as a model compound in a variety of laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activities
N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide derivatives exhibit significant antimicrobial properties. For instance, novel 1,3,4-thiadiazole derivatives synthesized from thiophene-2-carboxylic acid showed effective antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Muğlu, Yakan, & Shouaib, 2020). This suggests potential pharmacological and medicinal applications for these compounds.
Synthesis and Structural Characterization
The synthesis and characterization of 1,3,4-thiadiazole derivatives, including those based on thiophene-2-carboxamide, are key areas of research. These derivatives have been examined using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into their structural properties (Singh, Pratap, Butcher, & Gupta, 2014).
Cancer Research and VEGFR-2 Inhibition
Some 1,3,4-thiadiazole derivatives, including N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, have shown potent anticancer activities and potential as VEGFR-2 inhibitors. These compounds displayed significant cytotoxicity against various cancer cell lines and inhibited VEGFR-2 tyrosine kinase, suggesting their utility in cancer treatment (Atta-Allah, AboulMagd, & Farag, 2021).
Antibacterial Properties in Agriculture
In agriculture, 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety have shown promising antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. These derivatives have been identified as potential alternatives to commercial antibacterial agents (Wan et al., 2018).
DNA Binding and Anticancer Agents
Some 1,3,4-thiadiazole derivatives, including dehydroabietic acid derivatives, have been found to bind to DNA and proteins such as bovine serum albumin (BSA), demonstrating selective cytotoxicity and potential as anticancer agents (Li, Fei, Wang, Kong, & Long, 2020).
Application in Liquid Crystals
Thiophene-based 1,3,4-thiadiazole derivatives have been used to develop liquid crystals exhibiting various mesophases. This research contributes to the understanding of the influence of heterocyclic rings and terminal groups on liquid crystal behavior, with potential applications in display technologies (Han et al., 2008).
Organic Photovoltaics
The synthesis of thiophene-based π-conjugated polymers containing 1,3,4-thiadiazole moieties has applications in organic photovoltaics. These polymers exhibit properties conducive to high open-circuit voltage values in polymer solar cells, contributing to the development of more efficient solar energy technologies (Higashihara et al., 2012).
Propriétés
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS2/c11-6(5-2-1-3-12-5)9-7-10-8-4-13-7/h1-4H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIHSJKZGHOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315048 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73084-05-6 | |
| Record name | N-1,3,4-Thiadiazol-2-yl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73084-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073084056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC291616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)